molecular formula C21H19ClN4O3S2 B2493497 4-((5-chloro-4-tosylthiazol-2-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 315242-56-9

4-((5-chloro-4-tosylthiazol-2-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B2493497
CAS No.: 315242-56-9
M. Wt: 474.98
InChI Key: VGUSQOCNAKWILT-UHFFFAOYSA-N
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Description

4-((5-Chloro-4-tosylthiazol-2-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a structurally complex heterocyclic compound derived from 4-aminoantipyrine, a pyrazolone derivative with diverse pharmacological applications. The molecule features a pyrazol-3-one core substituted with a phenyl group, methyl groups, and a unique 5-chloro-4-tosylthiazol-2-ylamino moiety.

Properties

IUPAC Name

4-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3S2/c1-13-9-11-16(12-10-13)31(28,29)19-18(22)30-21(24-19)23-17-14(2)25(3)26(20(17)27)15-7-5-4-6-8-15/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUSQOCNAKWILT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((5-chloro-4-tosylthiazol-2-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H17ClN4OS\text{C}_{17}\text{H}_{17}\text{ClN}_4\text{OS}

This structure highlights the presence of a thiazole ring, a pyrazole moiety, and various functional groups that contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it has an inhibitory effect on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation .
  • Anti-inflammatory Effects : The compound also displays anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Modulation of Signaling Pathways : It appears to interact with key signaling pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cancer progression.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound had an IC50 value ranging from 0.05 to 0.15 mM, indicating potent antimicrobial activity compared to standard antibiotics .
  • Evaluation in Cancer Cell Lines : In a series of experiments involving human cancer cell lines (e.g., HeLa, MCF7), the compound was observed to significantly reduce cell viability at concentrations above 10 µM, with a notable increase in apoptosis markers such as caspase activation .
  • Anti-inflammatory Assessment : In vivo models demonstrated that administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential use in treating inflammatory conditions .

Data Tables

Biological ActivityIC50 (mM)Mechanism
Antimicrobial0.05 - 0.15Enzyme inhibition
Anticancer>10Apoptosis induction
Anti-inflammatoryN/ACytokine modulation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The synthesis and biological evaluation of thiazole derivatives, including 4-((5-chloro-4-tosylthiazol-2-yl)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, have shown promising results against various cancer cell lines.

Key Findings:

  • Compounds with similar thiazole structures demonstrated significant anticancer activity against multiple cancer cell lines, suggesting that modifications to the thiazole moiety can enhance efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound ASNB-1910Tubulin inhibition
Compound BNCI-H46015Apoptosis induction
This compoundMCF7TBDTBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that derivatives containing the thiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • The minimum inhibitory concentrations (MICs) of these compounds were found to be comparable to standard antibiotics, indicating potential for development as antimicrobial agents .

Table 2: Antimicrobial Activity

CompoundBacteria TestedMIC (µg/mL)Zone of Inhibition (mm)
Compound CE. coli817
Compound DS. aureus1615
This compoundTBDTBD

Mechanistic Studies

Understanding the mechanism of action is crucial for the development of new therapeutics. Molecular docking studies have been conducted to explore how this compound interacts with various biological targets.

Key Findings:

  • Docking studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer progression and bacterial resistance mechanisms .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The 5-chloro substituent on the thiazole ring is susceptible to nucleophilic substitution. For example:

  • Replacement with amines : Reactions with primary/secondary amines (e.g., morpholine, piperazine) under reflux in polar aprotic solvents (e.g., DMF, DMSO) yield substituted thiazole derivatives .

  • Hydrolysis : Treatment with aqueous NaOH or KOH converts the chloro group to a hydroxyl group, forming 5-hydroxy analogs .

Example Reaction:

Cl-Thiazole+R-NH2Δ,DMFR-NH-Thiazole+HCl\text{Cl-Thiazole} + \text{R-NH}_2 \xrightarrow{\Delta, \text{DMF}} \text{R-NH-Thiazole} + \text{HCl}

Tautomerism of the Pyrazolone Core

The pyrazol-3-one ring exhibits keto-enol tautomerism, influencing its reactivity:

  • Keto form dominates in non-polar solvents (e.g., CDCl3_3), confirmed by 15N^{15}\text{N}-NMR shifts (~191–195 ppm for N-1) .

  • Enol form stabilizes via intramolecular hydrogen bonding in polar solvents (e.g., DMSO), enhancing electrophilic substitution at C-4 .

Functionalization of the Tosyl Group

The p-toluenesulfonyl (tosyl) group participates in:

  • Desulfonation : Heating with H2_2SO4_4/H2_2O removes the tosyl group, yielding a free thiazole amine .

  • Nucleophilic displacement : Strong nucleophiles (e.g., Grignard reagents) displace the tosyl group under anhydrous conditions .

Condensation Reactions

The amino linker (-NH-) facilitates Schiff base formation:

  • Reaction with aldehydes : Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol yields imine derivatives .

  • Cyclization : Intramolecular cyclization with β-ketoesters or α,β-unsaturated carbonyls forms fused pyrazolo-thiazole systems .

Example:

NH-linker+R-CHOEtOH, ΔR-CH=N-linker\text{NH-linker} + \text{R-CHO} \xrightarrow{\text{EtOH, } \Delta} \text{R-CH=N-linker}

Cross-Coupling Reactions

The chloro and tosyl groups enable transition-metal-catalyzed couplings:

  • Suzuki coupling : Pd-catalyzed coupling with arylboronic acids replaces the chloro group with aryl moieties .

  • Buchwald-Hartwig amination : Forms C-N bonds with amines at the thiazole ring .

Hydrolysis and Oxidation

  • Pyrazolone ring oxidation : Treatment with FeCl3_3 oxidizes the pyrazolone to a pyrazole derivative .

  • Ester hydrolysis : Acidic/basic hydrolysis of esterified derivatives (if present) yields carboxylic acids .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural and Crystallographic Features of Analogous Compounds
Compound Name Substituents Crystal System Space Group Key Interactions Reference
Target Compound 5-Chloro-4-tosylthiazol-2-ylamino Likely monoclinic (inferred) P2₁/c (hypothetical) Expected C–H···O (tosyl), π-π stacking (thiazole)
(E)-4-(2-Methoxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (MBA-dMPP) 2-Methoxybenzylidene Orthorhombic Pna2₁ C–H···O, C–H···π, Hirshfeld surface interactions
(E)-4-[(4-Fluorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one 4-Fluorobenzylidene Monoclinic C2/c C–H···O, C–H···F, layered packing
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)pyrazolyl)thiazole 4-Chlorophenyl, fluorophenyl-triazolyl Triclinic P‾1 C–H···N, isostructural packing
4-[(Anthracen-9-ylmethylidene)amino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one Anthracenylmethylidene Monoclinic P2₁/n C–H···O, intramolecular H-bonding

Key Observations:

  • Crystal Systems: Most analogs adopt monoclinic (e.g., C2/c, P2₁/n) or triclinic (P‾1) systems. The target compound’s tosylthiazol group may favor monoclinic symmetry due to steric and electronic effects.
  • Hydrogen Bonding : The tosyl group (–SO₂–) in the target compound likely participates in strong C–H···O interactions, similar to fluorobenzylidene derivatives (C–H···F in ). Anthracene-containing analogs show intramolecular H-bonds stabilizing planar conformations .
  • Packing Motifs : Layered arrangements (e.g., ) or π-π stacking (anthracene derivatives ) are common. The thiazole ring in the target compound may enhance π-interactions compared to benzylidene analogs.

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